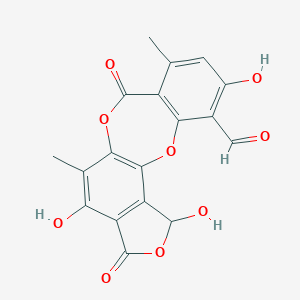

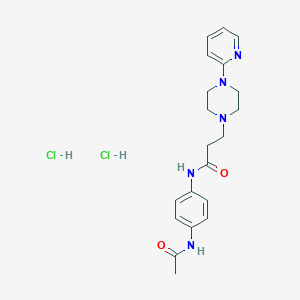

2-(4-(二苯甲基)-1-哌嗪基)乙基甲基-2,6-二甲基-4-(3-硝基苯基)-3,5-吡啶二甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves a modified Hantzsch synthesis, starting from commercially available ethyl[3-14C]acetoacetate, leading to the carbon-14 labelled compound for studying its metabolism and distribution in test animals (Tada, Kajino, Watanabe, & Hayashi, 1989). Additionally, its optical isomers have been successfully prepared, highlighting the importance of stereochemistry in its biological activity (Sakoda, Kamikawaji, & Seto, 1992).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been extensively analyzed, with particular emphasis on the stereochemical aspects and the conformational constraints imposed by the molecule's framework. The crystal and molecular structures have been determined, providing insights into its conformation and reactivity (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

The compound is susceptible to various chemical reactions, including oxidation and reactions with nitrobenzene or tosyl chloride, leading to the formation of cyclic dimers or cycloadducts. These reactions highlight the compound's reactivity and the potential for creating diverse derivatives (Tanaka, Yamazaki, & Ohta, 1977).

Physical Properties Analysis

The determination of this compound and its metabolites in biological matrices, such as human serum, employs advanced chromatographic techniques. These methodologies underscore the compound's physical properties, including its stability and behavior in biological environments (Miyabayashi, Yamashita, Aoki, Motohashi, Yashiki, & Yatani, 1989).

Chemical Properties Analysis

Investigations into the compound's synthesis and its interaction with various reagents reveal its chemical versatility. The acylation reactions and the formation of multifullerene derivatives, for example, demonstrate its capacity to undergo complex transformations, offering a window into the rich chemistry of this molecule (Zhang, Gan, Huang, Lu, Pan, & He, 2002).

科学研究应用

哌嗪衍生物在药物研究中的应用

哌嗪衍生物因其多样的药理特性而备受关注。这些化合物由于其多功能性和广泛的治疗潜力而成为药物设计的组成部分。

抗精神病药物:芳基环烷胺,包括苯基哌啶和哌嗪,因其在改善与 D2 样受体的结合亲和力的效力和选择性方面的潜力而备受关注,这对于抗精神病药物的开发至关重要 (Sikazwe 等,2009)。

抗菌活性:哌嗪衍生物(如诺氟沙星)对革兰氏阴性病原体的广泛抗菌谱突出了它们在解决抗生素耐药性方面的重要性。诺氟沙星的活性延伸至铜绿假单胞菌和某些革兰氏阳性细菌等生物,使其区别于萘环酸等较老的化合物 (Holmes 等,1985)。

药物开发:哌嗪类分子因其 CNS 活性而被广泛探索,其中包括其他治疗领域。哌嗪环的柔性允许进行显着修饰,从而影响药代动力学和药效学特性。这种适应性使哌嗪成为药物发现中一种有价值的支架,靶向多种疾病 (Rathi 等,2016)。

属性

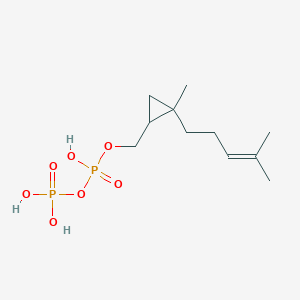

IUPAC Name |

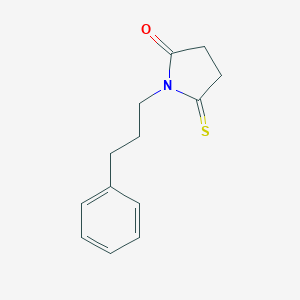

3-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,33H,17-22H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPQQVUYDSUMHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146380 |

Source

|

| Record name | 2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

CAS RN |

104305-93-3 |

Source

|

| Record name | 2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104305933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。